N-Carbomethoxy proline, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbomethoxy proline, D-: is a derivative of the amino acid proline. It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the proline molecule. This compound is used in various scientific fields, including chemistry and biology, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy proline, D- can be achieved through several methods. One common approach involves the use of hydrolytic enzymes for the kinetic resolution of N-acetyl-dl-proline, dl-proline esters, and N-benzyloxycarbonyl-dl-proline . Another method involves the polymerization of N-carboxyanhydrides in polar solvents like N,N-dimethylformamide .
Industrial Production Methods: Industrial production of N-Carbomethoxy proline, D- often involves biocatalytic processes due to their efficiency and selectivity. The use of microbial proline racemase and proline dehydrogenase cascades has been reported for the efficient production of D-proline derivatives .
Chemical Reactions Analysis
Types of Reactions: N-Carbomethoxy proline, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in multi-component reactions, particularly in aqueous media, to form heterocycles .
Common Reagents and Conditions: Common reagents used in the reactions of N-Carbomethoxy proline, D- include hydrolytic enzymes, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the proline structure .
Major Products: The major products formed from the reactions of N-Carbomethoxy proline, D- include various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .
Scientific Research Applications
Chemistry: In chemistry, N-Carbomethoxy proline, D- is used as a building block in the synthesis of peptides and other biochemical compounds. It is also employed in the synthesis of N-heterocyclic carbene ligands .
Biology: In biological research, N-Carbomethoxy proline, D- is used in the study of enzyme kinetics and protein-ligand interactions. It is also utilized in the development of dendrimer-based drug delivery systems .
Medicine: In medicine, N-Carbomethoxy proline, D- is investigated for its potential use in the treatment of various diseases. Its derivatives are studied for their ability to interact with molecular targets and pathways involved in disease progression .
Industry: In the industrial sector, N-Carbomethoxy proline, D- is used in the production of fine chemicals and pharmaceuticals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-Carbomethoxy proline, D- involves its interaction with specific molecular targets and pathways. It can act as a catalyst in various chemical reactions, facilitating the formation of iminium or enamine intermediates . These intermediates play a crucial role in the compound’s reactivity and its ability to participate in multi-component reactions.
Comparison with Similar Compounds
- N-Carbomethoxy proline, DL-: This racemic mixture contains both enantiomers of N-Carbomethoxy proline .
- N-Carbomethoxy-11-hydroxy-12-methoxykopsinaline: A natural metabolite with a similar carbomethoxy group .
Uniqueness: N-Carbomethoxy proline, D- is unique due to its specific stereochemistry and the presence of the carbomethoxy group. This structural feature imparts distinct reactivity and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
1344908-81-1 |
---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2R)-1-methoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
PNXXTNFAEIJNDV-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)N1CCC[C@@H]1C(=O)O |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.